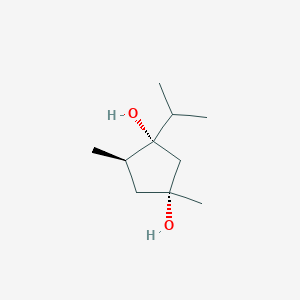
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol, also known as Isoprenaline, is a synthetic catecholamine that acts as a β-adrenergic receptor agonist. It is commonly used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system.
Mécanisme D'action
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol acts as a β-adrenergic receptor agonist, specifically targeting β1 and β2 receptors. Binding of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol to these receptors results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels and contractile proteins in the heart and smooth muscle cells. The net effect of this signaling cascade is an increase in heart rate, contractility, and relaxation of smooth muscle cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol are primarily related to its actions on the cardiovascular system. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol increases heart rate, contractility, and relaxation of smooth muscle cells, resulting in an increase in cardiac output and blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol also causes vasodilation in certain vascular beds, such as the skeletal muscle and liver, which can lead to a redistribution of blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is a useful research tool due to its specificity for β-adrenergic receptors and its well-characterized mechanism of action. It is also readily available and relatively inexpensive. However, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the bloodstream. Additionally, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol can have off-target effects on other receptors, such as α-adrenergic receptors, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol. One area of interest is the role of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the pathophysiology of cardiovascular diseases, such as heart failure and hypertension. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has been shown to be elevated in these conditions, and further research is needed to elucidate the mechanisms underlying this elevation and its potential contribution to disease progression. Another area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of β-adrenergic receptors, which could have therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in combination with other drugs, such as β-blockers, could provide insights into the complex interactions between the sympathetic and parasympathetic nervous systems in the regulation of cardiovascular function.
Méthodes De Synthèse
The synthesis of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethyl-1,2-epoxybutane. This intermediate is then reacted with isopropylamine to form the final product, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol.
Applications De Recherche Scientifique
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is widely used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system. It is commonly used in animal studies to investigate the role of β-adrenergic receptors in cardiac function and the regulation of blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is also used in human studies to investigate the effects of sympathetic nervous system activation on cardiovascular function and to evaluate the efficacy of β-blockers in the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
189170-44-3 |
|---|---|
Nom du produit |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)6-9(4,11)5-8(10)3/h7-8,11-12H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
Clé InChI |
YDZIIXDHWDAYQK-BBBLOLIVSA-N |
SMILES isomérique |
C[C@@H]1C[C@@](C[C@@]1(C(C)C)O)(C)O |
SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
SMILES canonique |
CC1CC(CC1(C(C)C)O)(C)O |
Synonymes |
1,3-Cyclopentanediol,1,4-dimethyl-3-(1-methylethyl)-,(1alpha,3alpha,4bta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



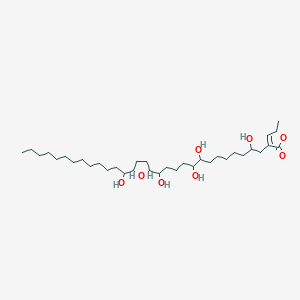

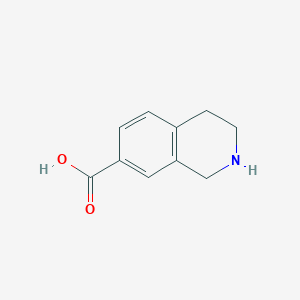
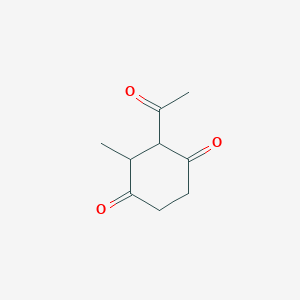
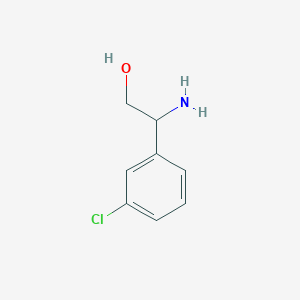
![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
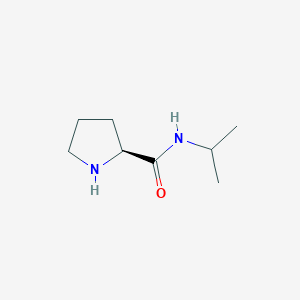
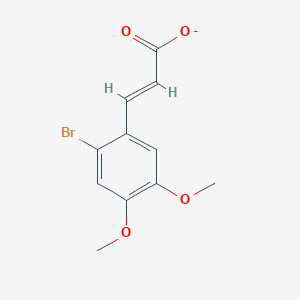
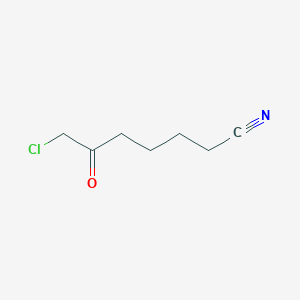
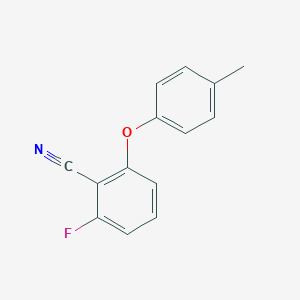
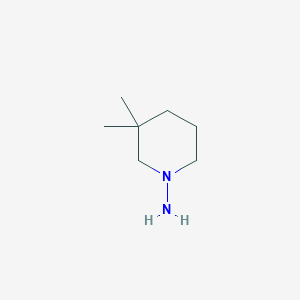
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)